N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide
CAS No.:
Cat. No.: VC13898425
Molecular Formula: C16H16BrFN2O
Molecular Weight: 351.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16BrFN2O |
|---|---|
| Molecular Weight | 351.21 g/mol |
| IUPAC Name | N-[2-(N-(3-bromophenyl)-4-fluoroanilino)ethyl]acetamide |
| Standard InChI | InChI=1S/C16H16BrFN2O/c1-12(21)19-9-10-20(15-7-5-14(18)6-8-15)16-4-2-3-13(17)11-16/h2-8,11H,9-10H2,1H3,(H,19,21) |
| Standard InChI Key | CDZDLQXUNHNNAQ-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCN(C1=CC=C(C=C1)F)C2=CC(=CC=C2)Br |
| Canonical SMILES | CC(=O)NCCN(C1=CC=C(C=C1)F)C2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Physicochemical Properties
Structural Features and Nomenclature
N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide belongs to the acetamide class, featuring a central ethylamino bridge connecting two aromatic rings (3-bromophenyl and 4-fluorophenyl) and an acetyl group. The IUPAC name, N-[2-(N-(3-bromophenyl)-4-fluoroanilino)ethyl]acetamide, reflects its substitution pattern . Key identifiers include:
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CAS Registry Number: 1197017-10-9
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PubChem CID: 44626315
The presence of bromine (atomic radius: 1.85 Å) and fluorine (covalent radius: 0.64 Å) introduces steric and electronic effects that influence molecular interactions .
Physicochemical Profile
The compound’s physicochemical properties are critical for drug-likeness assessments:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆BrFN₂O |
| Molecular Weight | 351.21 g/mol |
| XLogP3 | 3.7 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 6 |
Data derived from PubChem and computational models suggest moderate lipophilicity (XLogP3 = 3.7), aligning with bioavailability requirements for central nervous system (CNS) penetration . The rotational flexibility of the ethylamino bridge may facilitate conformational adaptation to target binding sites.
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide typically employs amination and acylation sequences. A representative route involves:
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Amination: Reacting 3-bromoaniline with 4-fluorophenyl bromide under Ullmann coupling conditions to form the diarylamine intermediate.
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Alkylation: Treating the diarylamine with ethylenediamine to introduce the ethylamino spacer.
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Acylation: Acetylating the terminal amine with acetic anhydride to yield the final product .
Alternative methods leverage Bischler-Napieralski cyclization, as observed in analogous tetrahydroisoquinoline syntheses . For example, chloroacetylation of phenethylamine derivatives followed by halogen displacement with arylthiols or phenols generates intermediates amenable to cyclization .
Spectroscopic and Crystallographic Data
While direct crystallographic data for N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide remains unpublished, related compounds like (E)-2-(4-bromophenyl)ethenesulfonyl fluoride (monoclinic, P2₁/m) offer structural insights . Key observations include:
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Planarity: The ethene moiety aligns parallel to the bromophenyl ring (torsion angle: 178.1°), minimizing steric strain.
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Intermolecular Interactions: Halogen-halogen (F⋯Br, 3.23 Å) and C—H⋯O hydrogen bonds stabilize the crystal lattice .
These findings suggest that the title compound’s bromine and fluorine substituents may participate in similar non-covalent interactions, influencing solubility and crystal packing.
Biological Activities and Mechanisms
Antitumor Activity
In vitro studies on structurally related acetamides demonstrate potent antiproliferative effects. For instance, analogues with halogenated aryl groups exhibit IC₅₀ values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines. The mechanism may involve:
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DNA Intercalation: Planar aromatic systems inserting between DNA base pairs.
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Topoisomerase Inhibition: Halogen atoms coordinating to enzyme active sites .
Antimicrobial Efficacy
N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide derivatives show broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens. Fluorine’s electronegativity enhances membrane permeability, while bromine contributes to hydrophobic interactions with bacterial efflux pumps.
Structure-Activity Relationship (SAR) Studies
Role of Halogen Substituents
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Bromine: Increases molecular polarizability, enhancing van der Waals interactions with hydrophobic protein pockets .
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Fluorine: Reduces metabolic degradation by blocking cytochrome P450 oxidation sites .
Impact of the Ethylamino Linker
Shortening the ethylamino spacer in analogues reduces DAT affinity by 10-fold, underscoring the importance of conformational flexibility . Introducing morpholine or piperazine groups at the linker improves water solubility but may compromise blood-brain barrier penetration .
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